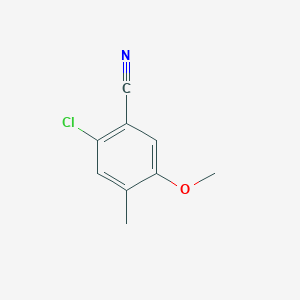![molecular formula C8H15ClN2O3 B13658807 Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride is a chemical compound with the molecular formula C8H14N2O3·HCl and a molecular weight of 222.67 g/mol . It is also known by its IUPAC name, methyl prolylglycinate hydrochloride . This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride involves the reaction of pyrrolidine with methyl chloroacetate in the presence of a base, followed by formylation and subsequent hydrochloride salt formation . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include dichloromethane or ethanol
Catalysts: Base catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt form
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or alcohols under basic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted esters or amides
Scientific Research Applications
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
- Methyl 2-{[(2R)-pyrrolidin-2-yl]formamido}acetate
Uniqueness
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring and ester functional group make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C8H15ClN2O3 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
methyl 2-(pyrrolidine-2-carbonylamino)acetate;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H,10,12);1H |
InChI Key |
ASSBOQXVKNGFHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


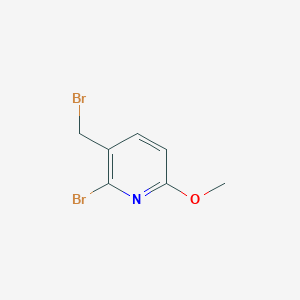
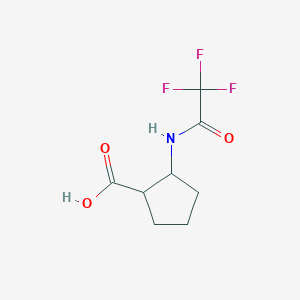
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
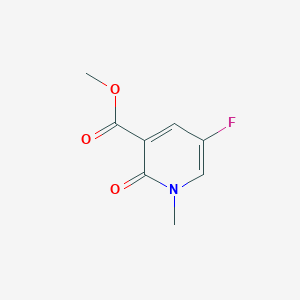
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
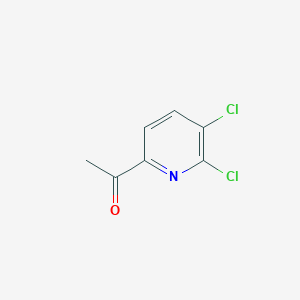

![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
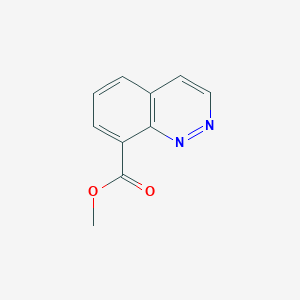
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
